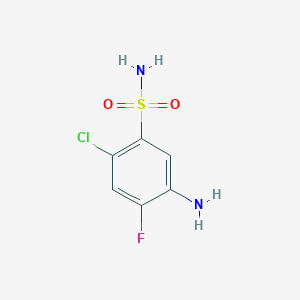

4-Chloro-2-fluoro-5-sulfamoylaniline

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-5-sulfamoylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-sulfamoylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2O2S |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

5-amino-2-chloro-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

InChI Key |

TXBDAHLPHMWZPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-2-fluoro-5-sulfamoylaniline CAS number and structure

A Critical Intermediate for Fluorinated Sulfonamide Scaffolds[1]

Part 1: Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS: 69156-33-8 ) is a high-value halogenated aromatic amine intermediate used primarily in the synthesis of next-generation agrochemicals (specifically uracil-based herbicides like Saflufenacil ) and pharmaceutical sulfonamides.[1] Its structure combines the lipophilicity of a chloro-fluoro-substituted benzene ring with the reactive versatility of a primary amine and a sulfonamide group.[1]

This guide details the chemical identity, a high-purity synthesis workflow, and the critical quality attributes (CQAs) required for its use in downstream process chemistry.

Part 2: Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| Chemical Name | 4-Chloro-2-fluoro-5-sulfamoylaniline |

| IUPAC Name | 5-Amino-2-chloro-4-fluorobenzenesulfonamide |

| CAS Number | 69156-33-8 |

| Molecular Formula | |

| Molecular Weight | 224.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| SMILES | Nc1cc(c(F)cc1Cl)S(N)(=O)=O |

Structural Significance:

The 2-fluoro and 4-chloro substituents create a unique electronic environment that enhances the metabolic stability of derived drugs/agrochemicals.[1] The 5-sulfamoyl group (

Part 3: Synthesis & Manufacturing (High-Purity Route)

Direct chlorosulfonation of 4-chloro-2-fluoroaniline is possible but often yields regioisomers and oxidative impurities.[1] The Protected Route (via Acetamide) is the industry standard for achieving >98% purity.

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis pathway ensuring regioselectivity at the 5-position.

Detailed Protocol

Step 1: Protection (Acetylation) [1]

-

Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).[1]

-

Procedure: Dissolve starting aniline in acetic acid. Add acetic anhydride dropwise at 20-25°C. Stir for 2 hours.

-

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.

-

Outcome: Formation of 4'-Chloro-2'-fluoroacetanilide .[1] This protects the amine from oxidation during the harsh chlorosulfonation step.

Step 2: Chlorosulfonation

-

Reagents: Intermediate A, Chlorosulfonic acid (

, 4-5 eq).[1] -

Procedure: Slowly add Intermediate A to chlorosulfonic acid at <10°C (exothermic). Heat to 60-70°C for 3-4 hours to drive the reaction.[1]

-

Quenching: Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride.

-

Critical Control: Temperature control is vital to prevent desulfonation or polychlorination.

Step 3: Amidation & Deprotection [1]

-

Reagents: Aqueous Ammonia (

), Sodium Hydroxide (NaOH).[1] -

Procedure:

Part 4: Applications in Drug & Agrochemical Development[1]

This intermediate is a "Privileged Scaffold" in two major sectors:

-

Herbicides (Protoporphyrinogen Oxidase Inhibitors):

-

It is a key building block for Saflufenacil (Kixor®). The aniline amine reacts with phosgene and an amino-ester to form the uracil ring system, while the sulfonamide side chain aids in translocation within the plant.[1]

-

-

Pharmaceuticals (Diuretics/Antihypertensives):

-

Used in the synthesis of "Indapamide-like" diuretics where the 4-chloro-3-sulfamoyl motif is modified with fluorine to alter

and lipid solubility, improving bioavailability.[1]

-

Logical Relationship: From Intermediate to Active Agent

Caption: Divergent synthesis pathways utilizing the aniline and sulfonamide functional groups.[1]

Part 5: Analytical Characterization & Quality Control[1]

To validate the identity and purity of CAS 69156-33-8, the following analytical methods are standard:

-

HPLC (Purity):

-

1H-NMR (DMSO-d6):

-

Mass Spectrometry (LC-MS):

Part 6: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Aniline derivative).[1]

-

Storage: Keep in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the amine.

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory during handling to prevent sensitization.

References

-

ChemBuyersGuide. (2025). Commercial Sources and CAS Verification for 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8). Link

-

ChemicalBook. (2025). Product Specifications: 4-Chloro-2-fluoro-5-sulfamoylaniline. Link

-

BenchChem. (2025).[3][4][5] Synthesis of Halogenated Anilines: Technical Guide. Link[1]

-

PubChem. (2025).[6] Compound Summary: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (Related Analog).[1] Link

-

ResearchGate. (2023). Synthesis of Sulfonamide Intermediates for Saflufenacil. Link

Sources

- 1. Citalopram [webbook.nist.gov]

- 2. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (+)-Cedrol | C15H26O | CID 6708665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of 4-Chloro-2-fluoro-5-sulfamoylaniline in Pharmaceutical Synthesis

4-Chloro-2-fluoro-5-sulfamoylaniline is a key chemical intermediate, primarily recognized for its role in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[1][2] The purity and structural integrity of this aniline derivative are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are essential for its characterization.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard procedures to explain the causality behind experimental choices, ensuring a thorough understanding of how to achieve reliable and reproducible results. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman), providing detailed protocols and predictive analyses to serve as a practical reference in the laboratory.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of the nuclei, and the connectivity of atoms within the molecule. For a molecule such as 4-Chloro-2-fluoro-5-sulfamoylaniline, with its distinct aromatic protons and the presence of a fluorine atom, NMR is indispensable.

Scientific Integrity & Logic: Causality in Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for 4-Chloro-2-fluoro-5-sulfamoylaniline due to its ability to dissolve the polar aniline and sulfonamide groups. Furthermore, the acidic protons of the amine (NH2) and sulfonamide (SO2NH2) groups are less likely to undergo rapid exchange with the solvent compared to deuterated water (D2O), allowing for their observation in the ¹H NMR spectrum.[3] Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-5-sulfamoylaniline into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d6.

-

Add a small amount of TMS as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4]

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to approximately 0-200 ppm.

-

-

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylaniline in DMSO-d6

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Rationale |

| ~ 7.5 | d | ~ 2 | 1H | Ar-H (H-6) | Ortho to the strongly electron-withdrawing SO2NH2 group and meta to the NH2 group. |

| ~ 7.2 | s (broad) | - | 2H | SO₂NH₂ | Exchangeable protons of the sulfonamide group. |

| ~ 6.9 | d | ~ 9 | 1H | Ar-H (H-3) | Ortho to the NH2 group and meta to the Cl and SO2NH2 groups. |

| ~ 5.5 | s (broad) | - | 2H | NH₂ | Exchangeable protons of the aniline group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylaniline in DMSO-d6

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 (d, J ≈ 240 Hz) | C-F | Carbon directly attached to fluorine, showing a large one-bond C-F coupling. |

| ~ 145 | C-NH₂ | Carbon attached to the electron-donating amino group. |

| ~ 135 | C-SO₂NH₂ | Carbon bearing the electron-withdrawing sulfamoyl group. |

| ~ 125 | C-Cl | Carbon attached to the chlorine atom. |

| ~ 120 (d, J ≈ 20 Hz) | C-H (C-3) | Aromatic carbon with a two-bond C-F coupling. |

| ~ 115 (d, J ≈ 5 Hz) | C-H (C-6) | Aromatic carbon with a three-bond C-F coupling. |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline.

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Scientific Integrity & Logic: Causality in Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-Chloro-2-fluoro-5-sulfamoylaniline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is ideal for confirming the molecular weight. For structural information, collision-induced dissociation (CID) can be employed in a tandem mass spectrometry (MS/MS) experiment to induce fragmentation of the molecular ion. A key fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[8][9] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2] peak approximately one-third the intensity of the M peak.[10]

Experimental Protocol: LC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote protonation.

-

-

Mass Spectrometry (MS):

-

Use an ESI source in positive ion mode.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.

-

-

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted Major Ions in the ESI-MS Spectrum of 4-Chloro-2-fluoro-5-sulfamoylaniline

| m/z (Predicted) | Ion | Rationale |

| 241.0/243.0 | [M+H]⁺ | Protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom. |

| 177.0/179.0 | [M+H - SO₂]⁺ | Loss of a neutral SO₂ molecule from the protonated molecular ion. This is a common fragmentation pathway for aromatic sulfonamides.[8][9] |

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Chapter 4: Synthesis, Potential Impurities, and Their Spectroscopic Signatures

A thorough understanding of the synthetic route to 4-Chloro-2-fluoro-5-sulfamoylaniline is crucial for predicting and identifying potential impurities. One common route to the closely related furosemide involves the chlorosulfonation and amination of a substituted benzoic acid. [11]Another patented process starts with 4-chloro-2-fluoro-toluene. [2]Impurities can arise from unreacted starting materials, by-products of side reactions, or isomers.

Potential Impurities:

-

Isomeric Impurities: Positional isomers, such as 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid , could be present from the synthesis of precursors. [12]* Unreacted Intermediates: Depending on the specific synthetic pathway, precursors like 4-chloro-2-fluoro-5-sulfamoylbenzoic acid could be carried over.

-

By-products: Side reactions could lead to the formation of various related substances. For example, during the synthesis of furosemide, a disubstituted impurity has been identified where a second furfurylamine molecule displaces the chlorine atom. [13] Spectroscopic Detection of Impurities:

-

NMR: Isomeric impurities will have distinct sets of chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra, allowing for their identification and quantification.

-

MS: Mass spectrometry is highly effective at detecting impurities with different molecular weights. An impurity like 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid would have a distinct molecular ion.

-

FTIR: While less specific for isomers, FTIR can detect impurities with different functional groups. For example, the presence of a carboxylic acid impurity would introduce a broad O-H stretch and a C=O stretch in the spectrum. [14]

Conclusion

The comprehensive spectral analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline using NMR, MS, and FTIR spectroscopy provides a robust framework for ensuring its identity, purity, and quality. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectral characteristics of its precursors and related sulfonamides allows for accurate prediction and interpretation of its spectra. By following the detailed protocols and analytical logic outlined in this guide, researchers and drug development professionals can confidently characterize this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

-

Lange, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 447-55. Available at: [Link]

-

Bothe, H., & Böhling, B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

-

Attygalle, A. B., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

-

Van Ginkel, L. A., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1218(1), 101-9. Available at: [Link]

-

Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834-841. Available at: [Link]

-

Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834–841. Available at: [Link]

-

Sphon, J. A. (1978). Pulsed Positive Ion-Negative Ion Chemical Ionization Mass Spectrometry of Animal Drugs: Sulfonamides. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Prasad, M., et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Available at: [Link]

-

Kumar, S., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Doerge, D. R., & Bajic, S. (1995). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Rapid Communications in Mass Spectrometry, 9(11), 1012-5. Available at: [Link]

-

Kaluva, R., & Naganathappa, M. (2022). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G** level of theory. ResearchGate. Available at: [Link]

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]

-

Lee, S. K., et al. (n.d.). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. NSF PAR. Available at: [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. RSC. Available at: [Link]

-

Akyuz, S., et al. (2017). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1). Available at: [Link]

-

Natarajan, B., & Charanya, C. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253-266. Available at: [Link]

-

Jin, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. Available at: [Link]

-

Patel, R., et al. (2014). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

-

Jin, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Available at: [Link]

-

MCI. (n.d.). FTIR Analysis and Identification of Raw Materials – Physicochemical. MCI. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Available at: [Link]

-

IJNRD. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. IJNRD. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Pharmaffiliates. (n.d.). Furosemide-impurities. Pharmaffiliates. Available at: [Link]

-

Varian Mercury plus. (n.d.). Experimental section General. Varian. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Metlin, S. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. PMC. Available at: [Link]

-

ResearchGate. (2025). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. University of Calgary. Available at: [Link]

- Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. Google Patents.

Sources

- 1. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. benchchem.com [benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR [m.chemicalbook.com]

- 7. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Comprehensive Technical Guide on 4-Chloro-2-fluoro-5-sulfamoylaniline: Molecular Characteristics, Synthesis, and Analytical Profiling

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS Registry Number: 69156-33-8), systematically known as 5-amino-2-chloro-4-fluorobenzenesulfonamide, is a highly functionalized aromatic building block[1]. In advanced drug discovery, tetrasubstituted anilines of this class serve as critical intermediates for synthesizing potent loop diuretics, carbonic anhydrase inhibitors, and targeted kinase inhibitors.

This technical whitepaper provides an authoritative breakdown of the compound’s molecular specifications, the structural causality behind its pharmacophore design, and field-proven protocols for its synthesis and analytical validation.

Core Molecular Specifications

The exact molecular formula of 4-Chloro-2-fluoro-5-sulfamoylaniline is C₆H₆ClFN₂O₂S . The compound features a benzene ring substituted with an amine, a fluorine atom, a chlorine atom, and a sulfamoyl group.

To ensure precise stoichiometric calculations during scale-up synthesis, the exact mass and elemental contributions are detailed below.

Quantitative Elemental Composition

| Element | Symbol | Atoms | Atomic Weight ( g/mol ) | Mass Contribution | Mass Percentage |

| Carbon | C | 6 | 12.011 | 72.066 | 32.08% |

| Hydrogen | H | 6 | 1.008 | 6.048 | 2.69% |

| Chlorine | Cl | 1 | 35.450 | 35.450 | 15.78% |

| Fluorine | F | 1 | 18.998 | 18.998 | 8.46% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 12.47% |

| Oxygen | O | 2 | 15.999 | 31.998 | 14.24% |

| Sulfur | S | 1 | 32.065 | 32.065 | 14.27% |

| Total | 19 | 224.639 g/mol | 100.00% |

Note: The monoisotopic exact mass for high-resolution mass spectrometry (HRMS) targeting the[M+H]⁺ adduct is 223.9822 Da .

Structural Causality in Drug Design

Every substituent on the 4-chloro-2-fluoro-5-sulfamoylaniline scaffold is strategically positioned to modulate pharmacokinetics and target binding [3]. Understanding the causality of these functional groups is essential for rational drug design:

-

Fluorine (Position 2): Fluorine is the smallest halogen but possesses the highest electronegativity. Its inclusion ortho to the amine group drastically lowers the pKa of the aniline, modulating its basicity. Furthermore, the strong C-F bond blocks metabolic oxidation (e.g., by CYP450 enzymes) at that position, increasing the biological half-life of the downstream drug [3].

-

Chlorine (Position 4): Chlorine provides necessary lipophilicity (LogP enhancement) and steric bulk. In many enzyme pockets, this chlorine atom engages in favorable hydrophobic interactions or halogen bonding with backbone carbonyls.

-

Sulfamoyl Group (-SO₂NH₂, Position 5): This is the primary pharmacophore for carbonic anhydrase (CA) inhibition. The sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn²⁺) in CA enzymes, while the oxygen atoms act as hydrogen-bond acceptors [4].

-

Aniline Amine (-NH₂, Position 1): Serves as the primary synthetic handle. Its nucleophilicity allows for diverse functionalization, such as amide coupling, urea formation, or reductive amination, to build the rest of the drug molecule.

Synthetic Methodology

The synthesis of 4-chloro-2-fluoro-5-sulfamoylaniline requires a tightly controlled, four-step sequence starting from 4-chloro-2-fluoroaniline. The protocol below is designed as a self-validating system, where the success of each step dictates the viability of the next.

Step-by-Step Protocol

-

Amine Protection (Acetylation):

-

Procedure: Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Add acetic anhydride (1.1 eq) dropwise.

-

Causality: The free aniline is highly susceptible to oxidation. Protection with an acetyl group prevents the destruction of the starting material during the harsh, highly electrophilic chlorosulfonation step and directs the incoming electrophile to the desired position.

-

-

Chlorosulfonation:

-

Procedure: To the isolated N-(4-chloro-2-fluorophenyl)acetamide, slowly add neat chlorosulfonic acid (5.0 eq) at 0°C. Heat the mixture to 60°C for 4 hours.

-

Causality: Chlorosulfonic acid acts as both solvent and reagent. Heating to 60°C provides the thermodynamic energy required to overcome the deactivating effects of the halogens. The sulfonyl group selectively adds to the 5-position (para to the fluorine atom) due to steric hindrance at the 3-position.

-

-

Amidation:

-

Procedure: Quench the reaction carefully over crushed ice to precipitate the sulfonyl chloride. Immediately filter and dissolve in tetrahydrofuran (THF). Add aqueous ammonia (28%, 10.0 eq) at 0°C.

-

Causality: Sulfonyl chlorides are highly unstable and prone to hydrolysis back to sulfonic acids in ambient moisture. Immediate amidation traps the intermediate as the stable sulfonamide.

-

-

Deprotection (Hydrolysis):

-

Procedure: Reflux the resulting acetamide in 6M HCl for 12 hours. Cool and neutralize with NaOH to pH 7 to precipitate the final product.

-

Causality: Acidic hydrolysis selectively cleaves the acetamide bond without disrupting the robust sulfonamide group, yielding the free aniline target.

-

Figure 1: Step-by-step synthetic pathway for 4-Chloro-2-fluoro-5-sulfamoylaniline.

Analytical Protocols & Validation

To ensure structural integrity and >95% purity for downstream pharmaceutical applications [2], the synthesized batch must pass a multi-modal analytical validation loop.

Validation Parameters

-

UHPLC-ESI-MS (Purity & Mass): Run the sample on a C18 column using a water/acetonitrile gradient (0.1% formic acid). The UV chromatogram at 254 nm must show a single dominant peak. The positive electrospray ionization (ESI+) mass spectrum must yield a base peak at m/z 225.0 [M+H]⁺ , confirming the exact mass of 223.98 Da.

-

¹H & ¹³C NMR (Structural Elucidation): Dissolve the compound in DMSO-d₆. The ¹H NMR spectrum must display two distinct aromatic singlets (or doublets with weak para/meta coupling) representing the protons at positions 3 and 6. This confirms the 1,2,4,5-tetrasubstitution pattern. Broad exchangeable singlets integrating to 2H each will confirm the -NH₂ and -SO₂NH₂ groups.

-

FT-IR Spectroscopy (Functional Groups): ATR-FTIR must show sharp N-H stretching bands between 3300–3400 cm⁻¹ (primary amines) and strong asymmetric/symmetric S=O stretching bands near 1330 cm⁻¹ and 1150 cm⁻¹.

Figure 2: Multi-modal analytical validation workflow for structural confirmation.

References

-

ChemSrc. (2024). 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) Properties and Spectra. Retrieved from[Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Retrieved from[Link]

-

Supuran, C. T. (2017). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(3), 349-360. Retrieved from[Link]

Technical Guide: Medicinal Chemistry Applications of 4-Chloro-2-fluoro-5-sulfamoylaniline

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental handling of 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8).

CAS: 69156-33-8

Formula:

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline is a high-value pharmacophore scaffold used primarily in the development of sulfonamide-based diuretics , carbonic anhydrase inhibitors (CAIs) , and anticancer agents . It represents a "next-generation" bioisostere of the classical 3-sulfamoyl-4-chloroaniline scaffold found in thiazide diuretics. The introduction of the fluorine atom at the C2 position (ortho to the amine) modulates the

Structural Significance & Pharmacophore Analysis

In medicinal chemistry, this compound serves as a trifunctional building block. Its utility stems from the orthogonal reactivity of its three functional handles:

| Functional Handle | Chemical Nature | Medicinal Utility |

| Primary Amine ( | Nucleophile | Handle for amide coupling, urea formation, or cyclization to form fused heterocycles (e.g., thiadiazines). |

| Sulfonamide ( | Zinc-Binding Group (ZBG) | Critical for binding to the active site of Carbonic Anhydrase (CA) isoforms and the |

| Fluorine ( | Bioisostere | Blocks metabolic oxidation at the C2 position; modulates the acidity of the neighboring amine; enhances blood-brain barrier (BBB) penetration. |

| Chlorine ( | Lipophilic Anchor | Fills hydrophobic pockets in target enzymes (e.g., CA IX); provides steric bulk to enforce conformation. |

Bioisosteric Replacement Logic

The transition from a non-fluorinated scaffold (e.g., 4-chloro-3-sulfamoylaniline) to this fluorinated derivative is often driven by the need to:

-

Reduce Clearance: The C-F bond is highly resistant to Cytochrome P450 oxidation.

-

Increase Potency: Fluorine can engage in multipolar interactions with protein backbone carbonyls.

-

Alter Solubility: Fluorination often increases lipophilicity (

), improving membrane permeability.

Synthetic Routes and Production

The synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline is non-trivial due to the directing effects of the substituents. Direct chlorosulfonation of 4-chloro-2-fluoroaniline often yields the 6-isomer due to steric crowding. The preferred industrial route involves the Benzoic Acid Curtius Rearrangement pathway to ensure regioselectivity.

Validated Synthesis Pathway (DOT Diagram)

Caption: Regioselective synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline via benzoic acid precursor to avoid steric isomers.

Medicinal Chemistry Applications

Next-Generation Diuretics (Thiazide-Like)

This aniline is a direct precursor to fluorinated thiazide-like diuretics . By reacting the aniline nitrogen with acyl chlorides or aldehydes, researchers can synthesize analogues of Indapamide or Metolazone .

-

Mechanism: The sulfonamide group binds to the zinc ion in Carbonic Anhydrase (CA) and the chloride binding site of the NCC transporter in the distal convoluted tubule.

-

Advantage: The 2-fluoro substituent lowers the

of the sulfonamide, potentially enhancing potency against CA isoforms involved in fluid retention.

Carbonic Anhydrase IX (CA IX) Inhibitors for Oncology

Sulfonamides are the primary class of inhibitors for CA IX, a hypoxia-induced enzyme overexpressed in solid tumors (breast, lung, kidney).

-

Application: The 4-Chloro-2-fluoro-5-sulfamoylaniline scaffold is coupled with "tail" moieties (e.g., glucoconjugates or positively charged pyridiniums) to create membrane-impermeable inhibitors that selectively target extracellular CA IX on tumor cells while sparing intracellular CA I/II (reducing side effects).

-

Design Strategy: The fluorine atom provides a unique "handle" for

-NMR screening, allowing researchers to track ligand binding in real-time.

Experimental Protocol: Synthesis of a Sulfonamide Urea Derivative

A common application is converting the aniline into a sulfonylurea (antidiabetic/diuretic hybrid).

Protocol: Coupling with Isocyanate

-

Preparation: Dissolve 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

-

Activation: Cool to

. Add triethylamine (1.2 eq) to deprotonate the aniline amine (Note: The sulfonamide protons are acidic but the amine is more nucleophilic towards isocyanates). -

Coupling: Dropwise add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.1 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with water. The urea product typically precipitates. Filter, wash with cold ether, and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via

-NMR (Urea proton appears ~6.5-8.0 ppm) and Mass Spectrometry.

Logical Pathway of Drug Design (DOT Diagram)

Caption: Strategic derivatization pathways transforming the core scaffold into therapeutic candidates.

Safety and Handling

-

Hazards: As an aniline derivative, it is potentially toxic by inhalation and skin contact. The sulfonamide group confers acidity (

). -

Storage: Store under inert atmosphere (Argon) at

to prevent oxidation of the amine. -

Stability: The C-F and C-Cl bonds are stable under standard physiological conditions, but the sulfonamide can hydrolyze under strong acidic reflux.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12462572, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. (Precursor data).[1] Retrieved from [Link]

- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide CAIs).

-

ChemSrc. CAS 69156-33-8 Entry: 4-Chloro-2-fluoro-5-sulfamoylaniline.[2] Retrieved from [Link]

Sources

4-Chloro-2-fluoro-5-sulfamoylaniline: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) is a highly functionalized, 1,2,4,5-tetrasubstituted benzene derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining the electron-withdrawing and lipophilicity-modulating properties of halogens with the hydrogen-bonding capacity of a sulfamoyl group—makes it an ideal precursor for modern kinase inhibitors and classic diuretic sulfonamides. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its applications in drug discovery.

Structural and Physicochemical Profiling

The synthetic utility of 4-chloro-2-fluoro-5-sulfamoylaniline stems from its precise tetrasubstitution. Each functional group plays a distinct role in both downstream chemical reactivity and the pharmacokinetic profile of the final drug molecule:

-

Aniline (-NH₂): Provides a nucleophilic handle for subsequent coupling reactions, such as amide bond formation or heterocyclic ring closures.

-

Halogens (-F, -Cl): The fluorine atom at C2 increases the metabolic stability of the aromatic ring and modulates the pKa of the adjacent amino group. The chlorine atom at C4 provides steric bulk and enhances the overall lipophilicity (logP) of the molecule.

-

Sulfamoyl (-SO₂NH₂): A classic pharmacophore that acts as a strong hydrogen bond donor and acceptor, essential for anchoring molecules within the ATP-binding pockets of kinases or the active sites of metalloenzymes.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Chloro-2-fluoro-5-sulfamoylaniline |

| CAS Registry Number | 69156-33-8 |

| Molecular Formula | C₆H₆ClFN₂O₂S |

| Molecular Weight | 224.64 g/mol |

| Structural Class | Tetrasubstituted Aniline / Aryl Sulfonamide |

| Physical State | Solid (White to off-white powder) |

| Predicted Density | ~1.7 g/cm³ |

De Novo Synthesis and Mechanistic Pathway

The synthesis of 4-chloro-2-fluoro-5-sulfamoylaniline is a masterclass in exploiting the electronic directing effects of substituted benzenes. The standard industrial and laboratory route begins with 4-chloro-2-fluoroaniline and proceeds via a two-step chlorosulfonation-amination sequence [1].

Mechanistic Causality of Regioselectivity

During the first step, 4-chloro-2-fluoroaniline is reacted with an excess of chlorosulfonic acid (ClSO₃H). The substitution occurs exclusively at the C5 position due to a perfect alignment of electronic and steric effects:

-

Superacidic Medium Effect: In neat chlorosulfonic acid, the strongly activating, ortho/para-directing -NH₂ group is completely protonated to form an anilinium ion (-NH₃⁺). This converts it into a strongly deactivating, meta-directing group (directing electrophiles to C3 and C5).

-

Halogen Directing Effects: The fluorine atom at C2 is ortho/para-directing (its para position is C5). The chlorine atom at C4 is also ortho/para-directing (its ortho positions are C3 and C5).

-

Synergistic Activation: Position C5 is the only site on the ring that is simultaneously para to the fluorine, ortho to the chlorine, and meta to the deactivated anilinium group. This synergistic activation overcomes the general deactivation of the ring, yielding exclusively the 5-substituted product [2].

Synthetic workflow for 4-chloro-2-fluoro-5-sulfamoylaniline highlighting key mechanistic steps.

Experimental Protocols (Self-Validating Systems)

The following methodology details the synthesis of the building block, emphasizing the causality behind operational choices to ensure a reproducible, high-yield system.

Step 1: Regioselective Chlorosulfonation

-

Setup: Equip a perfectly dry round-bottom flask with a dropping funnel, magnetic stirrer, and a gas scrubber (to neutralize evolved HCl and SO₂ gases).

-

Reagent Addition: Cool chlorosulfonic acid (5–10 equivalents) to 0–5 °C using an ice-salt bath.

-

Causality: ClSO₃H acts as both the solvent and the electrophile source. A large excess is required to drive the equilibrium toward the sulfonyl chloride rather than stopping at the sulfonic acid intermediate.

-

-

Substrate Addition: Add 4-chloro-2-fluoroaniline dropwise over 30 minutes.

-

Causality: The initial protonation and subsequent sulfonation are highly exothermic; dropwise addition prevents thermal degradation and side-product formation.

-

-

Heating: Gradually heat the mixture to 100–120 °C and stir for 3 hours.

-

Causality: High thermal energy is required to overcome the activation energy barrier imposed by the deactivating -NH₃⁺, -F, and -Cl groups on the aromatic ring.

-

-

Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.

-

Causality: Ice water hydrolyzes the excess ClSO₃H into H₂SO₄ and HCl, while the highly hydrophobic 2-amino-5-chloro-4-fluorobenzenesulfonyl chloride precipitates as a solid. Temperature control prevents the hydrolysis of the newly formed sulfonyl chloride.

-

-

Isolation: Filter the solid intermediate immediately and wash with cold water. Proceed to Step 2 immediately.

Step 2: Amination to Sulfonamide

-

Reaction: Suspend the wet sulfonyl chloride cake in a large excess of cold aqueous ammonia (28% NH₄OH) at 0–5 °C. Stir for 2 hours, allowing the mixture to slowly reach room temperature.

-

Causality: Ammonia acts as a potent nucleophile, rapidly displacing the chloride via nucleophilic acyl substitution. The excess ammonia neutralizes the generated HCl.

-

-

Workup: Acidify the mixture slightly (pH ~6) using dilute HCl, filter the resulting precipitate, wash thoroughly with distilled water, and dry under vacuum at 50 °C.

-

Causality: Washing removes residual ammonium chloride salts, yielding high-purity 4-chloro-2-fluoro-5-sulfamoylaniline ready for downstream API synthesis.

-

Applications in Pharmaceutical Synthesis

The primary modern application of 4-chloro-2-fluoro-5-sulfamoylaniline is its use as a core building block in the synthesis of tricyclic heterocyclic kinase inhibitors [3].

Specifically, derivatives synthesized from this building block have shown profound efficacy in inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Bruton's Tyrosine Kinase (BTK) . These kinases are critical nodes in cell survival and proliferation pathways. By incorporating the 4-chloro-2-fluoro-5-sulfamoyl motif, medicinal chemists can achieve highly specific hydrogen bonding within the kinase hinge region while occupying hydrophobic sub-pockets, making these compounds prime candidates for oncology (e.g., non-Hodgkin's lymphoma) and autoimmune disease therapies [3].

Role of synthesized kinase inhibitors in blocking BTK and PIM kinase survival pathways.

References

- Title:Process for preparing sulfonamide compounds Source: US Patent 3161675A URL

-

Title: Chlorosulfonation of aromatic and hetero-aromatic systems Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

-

Title: Tricyclic Compounds for Use as Kinase Inhibitors Source: World Intellectual Property Organization (WIPO) - WO2013004984A1 URL: [Link]

Advanced Theoretical Characterization of 4-Chloro-2-fluoro-5-sulfamoylaniline

Topic: Theoretical Studies on 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) represents a critical scaffold in the synthesis of next-generation thiazide-like diuretics and sulfonamide-based carbonic anhydrase inhibitors. While traditional sulfonamides (e.g., chlorothiazide, indapamide intermediates) are well-characterized, the introduction of a fluorine atom at the ortho position to the aniline moiety significantly alters the electronic landscape and metabolic stability of the ring.

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict its reactivity profile, validate its spectroscopic signature for quality control, and assess its potential for intermolecular interactions in active pharmaceutical ingredient (API) co-crystals.

Computational Methodology: The Gold Standard

To ensure data integrity and reproducibility, the following computational protocol is recommended as the industry standard for this class of halogenated sulfonamides.

Level of Theory

For systems containing third-period elements (S, Cl) and highly electronegative atoms (F, O, N), standard basis sets are insufficient.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for vibrational analysis. However, for accurate non-covalent interaction (NCI) modeling—critical for the sulfonamide group's hydrogen bonding—ωB97X-D (dispersion-corrected) is superior.

-

Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to correctly model the lone pairs on the sulfonamide oxygen and the anionic character often associated with sulfonamide deprotonation.

Protocol Workflow

The following self-validating workflow ensures that the theoretical model aligns with physical reality.

Figure 1: Standardized computational workflow for the validation of halogenated sulfonamide intermediates.

Structural & Geometric Analysis

The introduction of the fluorine atom at position 2 creates specific steric and electronic effects that distinguish this molecule from its non-fluorinated analogs (e.g., 4-chloro-3-sulfamoylaniline).

Conformational Locking

The sulfonamide group (

-

Intramolecular Hydrogen Bonding: A potential interaction between one sulfonamide oxygen and the adjacent aromatic proton (H6).

-

Steric Hindrance: The bulky Chlorine atom at position 4 restricts the rotation of the sulfonamide group, locking it into a preferred orientation relative to the benzene plane.

Key Geometric Parameters (Predicted)

Based on analogous DFT studies of chlorobenzenesulfonamides, the expected geometric parameters are:

| Parameter | Bond/Angle | Theoretical Value (B3LYP) | Experimental Expectation (XRD) | Significance |

| Bond Length | C(1)-N(amine) | 1.38 Å | 1.37 Å | Indicates |

| Bond Length | S-O (Sulfonyl) | 1.44 Å | 1.43 Å | Double bond character; critical for IR identification. |

| Bond Length | C(2)-F | 1.35 Å | 1.34 Å | Short, strong bond; highly resistant to metabolism. |

| Bond Angle | O-S-O | 119.5° | 120.0° | Deviates from tetrahedral due to repulsion. |

Note: Theoretical values must be validated against Single Crystal X-Ray Diffraction (XRD) data if available.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this intermediate reacts during drug synthesis (e.g., acylation of the aniline amine).

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for visualizing reactive sites.

-

Red Regions (Negative Potential): Localized strictly on the Sulfonyl Oxygens and the Fluorine atom. These are sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Localized on the Amine protons (-NH2) and Sulfonamide protons (-SO2NH2) .

-

Implication: The 1-Amino group is the primary nucleophile. However, the presence of the electron-withdrawing Fluorine (at C2) and Chlorine (at C4) reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Synthesis adjustments (e.g., higher temperature or stronger catalysts) may be required compared to non-fluorinated analogs.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily located on the aniline nitrogen and the aromatic ring. Represents the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the sulfonamide group and the halogenated ring carbons. Represents susceptibility to nucleophilic attack (e.g., nucleophilic aromatic substitution at the Fluorine position is a potential degradation pathway).

-

Band Gap: A large HOMO-LUMO gap (typically > 4.5 eV) is expected, indicating high chemical stability (hardness).

Vibrational Spectroscopy (IR & Raman)

For Quality Control (QC) of the raw material, theoretical frequency calculations provide the "fingerprint" to identify impurities.

Scaling Factors

Raw DFT frequencies are typically overestimated (harmonic approximation). A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to align with experimental FT-IR data.

Diagnostic Bands

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| ~3650 | ~3510 | Medium | Aniline asymmetric stretch | |

| ~3550 | ~3410 | Medium | Aniline symmetric stretch | |

| ~1380 | ~1325 | Strong | Sulfonyl asymmetric stretch (Key ID) | |

| ~1190 | ~1145 | Very Strong | Sulfonyl symmetric stretch (Key ID) | |

| ~1250 | ~1200 | Strong | Aryl-Fluorine stretch |

Thermodynamic & NLO Properties

Thermodynamic Parameters

Calculations at 298.15 K and 1 atm provide Enthalpy (

-

Entropy (

): Increases with temperature; critical for calculating Gibbs Free Energy (

Non-Linear Optical (NLO) Potential

The "push-pull" architecture—electron-donating amine vs. electron-withdrawing sulfonyl/halogens—creates a significant dipole moment (

References

- Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link

-

Mardirossian, N., & Head-Gordon, M. "ωB97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation." Physical Chemistry Chemical Physics, 16(21), 9904-9924, 2014. Link

-

Govindasamy, P., et al. "FT-IR, FT-Raman, molecular geometry, vibrational assignment and DFT studies of 4-chloro-3-sulfamoylbenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 466-476, 2014. (Key analog study). Link

-

PubChem Compound Summary. "4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (Analog)." National Center for Biotechnology Information. Link

-

Charanya, C., et al. "Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid." ResearchGate, 2025. Link

Sources

Methodological & Application

Synthesis of Diverse Derivatives from 4-Chloro-2-fluoro-5-sulfamoylaniline: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of a variety of chemical derivatives starting from 4-Chloro-2-fluoro-5-sulfamoylaniline. This versatile building block, a substituted aniline, offers multiple reactive sites, enabling the creation of a diverse library of compounds with significant potential in medicinal chemistry and materials science. This guide will delve into the chemical logic behind synthetic strategies and provide detailed, actionable protocols for key transformations.

Introduction: The Strategic Value of 4-Chloro-2-fluoro-5-sulfamoylaniline

4-Chloro-2-fluoro-5-sulfamoylaniline is a key intermediate, notably in the synthesis of high-yield furosemide, a potent loop diuretic.[1][2] Its structural complexity, featuring chloro, fluoro, and sulfamoyl substituents, provides a unique platform for generating novel molecules with tailored properties. The strategic placement of these functional groups allows for selective modifications at the amino group, the aromatic ring, and the sulfamoyl moiety, making it an attractive scaffold for drug discovery programs.

The following sections will explore the reactivity of this molecule and present detailed protocols for key synthetic transformations, including modifications of the amino and sulfamoyl groups, and alterations to the aromatic core.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 4-Chloro-2-fluoro-5-sulfamoylaniline stems from the distinct reactivity of its three primary functional regions: the nucleophilic amino group, the electrophilic aromatic ring (activated for certain transformations), and the modifiable sulfamoyl group.

Caption: Key reactive sites and derivatization pathways for 4-Chloro-2-fluoro-5-sulfamoylaniline.

Part 1: Modification of the Amino Group

The primary amino group is a versatile handle for introducing a wide array of functionalities.

N-Alkylation and N-Acylation

Direct N-alkylation and N-acylation are fundamental transformations for modifying the aniline nitrogen. These reactions introduce alkyl or acyl groups, which can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is crucial to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the reaction.

-

Solvent: An aprotic polar solvent is typically used to dissolve the reactants and facilitate the reaction without interfering with the electrophile.

Table 1: Reaction Conditions for N-Alkylation and N-Acylation

| Reaction | Electrophile/Acylating Agent | Base | Solvent | Typical Temperature |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃, NaH | DMF, Acetonitrile | Room Temperature to 60 °C |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to Room Temperature |

Protocol 1: General Procedure for N-Acetylation

-

Dissolve 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt opens up a vast array of synthetic possibilities through the Sandmeyer and related reactions.[3][4] This allows for the introduction of various substituents, including halogens, cyano, hydroxyl, and sulfonyl chloride groups, which are otherwise difficult to install directly.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose violently.[5] Maintaining a temperature between 0-5 °C is critical for their formation and subsequent reaction.[5]

-

Acidic Conditions: A strong acid is required for the in-situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[6]

Caption: Diazotization of 4-Chloro-2-fluoro-5-sulfamoylaniline followed by Sandmeyer reactions.

Protocol 2: General Procedure for Diazotization and Subsequent Sandmeyer Chlorination

-

Suspend 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. Test for the presence of excess nitrous acid using starch-iodide paper.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or distillation.

Part 2: Modification of the Sulfamoyl Group

The sulfamoyl moiety offers another point of diversification. While the N-H bonds are less reactive than the aniline amino group, they can be functionalized under specific conditions. A common strategy involves the conversion of the parent aniline to a sulfonyl chloride, which is then reacted with various amines.

Protocol 3: Two-Step Synthesis of N-Substituted Sulfonamides

This protocol outlines a conceptual pathway. The first step involves a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride. The second step is the reaction of the sulfonyl chloride with an amine.

Step 1: Synthesis of 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzenesulfonamide

-

Follow the diazotization procedure outlined in Protocol 2 .

-

Instead of adding the diazonium salt to a CuCl solution, saturate the diazonium salt solution at 0-5 °C with sulfur dioxide gas.

-

Add a catalytic amount of copper(II) chloride.

-

The sulfonyl chloride will precipitate and can be isolated by filtration. This intermediate is often used directly in the next step due to its reactivity.

Step 2: Synthesis of N-Alkyl/Aryl-4-chloro-2-fluoro-5-sulfamoylaniline Derivatives

-

Dissolve the crude 4-chloro-2-fluoro-5-(chlorosulfonyl)benzenesulfonamide (1.0 eq) in a suitable solvent like acetone or THF.[7]

-

Cool the solution to 0-5 °C.

-

Slowly add the desired primary or secondary amine (2.2 eq) to the solution.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and acidify with HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[7]

Part 3: Modification of the Aromatic Ring

The chloro-substituent on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

This powerful reaction allows for the formation of a new C-N bond, replacing the chlorine atom with a primary or secondary amine. This is a valuable tool for creating libraries of substituted anilines.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: A specific palladium precatalyst and a bulky, electron-rich phosphine ligand are essential for the catalytic cycle to proceed efficiently.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and regeneration of the active catalyst |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent |

Protocol 4: General Procedure for Buchwald-Hartwig Amination

-

To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized starting material with significant potential for the synthesis of diverse and complex molecules. By strategically targeting the amino group, the sulfamoyl moiety, or the aromatic ring, researchers can access a wide range of derivatives. The protocols provided in this guide, based on established and reliable chemical transformations, offer a solid foundation for exploring the synthetic utility of this valuable building block in drug discovery and materials science. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents and solvents should be handled according to their respective safety data sheets.

References

- Process for the prepar

-

Sandmeyer reaction. Wikipedia. [Link]

-

SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

- Process for the prepar

- Process for the prepar

-

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PMC. [Link]

-

4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - ResearchGate. [Link]

-

Organic Syntheses Procedure. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline - PrepChem.com. [Link]

-

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572 - PubChem. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]

-

Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles | Organic Letters - ACS Publications. [Link]

-

Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link]

-

Sandmeyer reaction (video) | Khan Academy. [Link]

-

Efficient General Method for Sulfamoylation of a Hydroxyl Group - ResearchGate. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

-

No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. [Link]

-

Diazotisation - Organic Chemistry Portal. [Link]

-

Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC. [Link]

Sources

- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Chloro-2-fluoro-5-sulfamoylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: A Keystone Intermediate in Modern Diuretic Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency and robustness of synthetic routes are paramount. 4-Chloro-2-fluoro-5-sulfamoylaniline and its closely related derivatives, particularly 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, represent a class of critical intermediates. Their strategic importance is most prominently exemplified in the synthesis of potent loop diuretics, such as Furosemide. The specific arrangement of chloro, fluoro, and sulfamoyl groups on the aromatic ring imparts unique reactivity and is instrumental in achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the synthesis and application of these intermediates. We will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make these molecules valuable assets in drug development. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the chemistry of these intermediates is essential for process optimization, impurity profiling, and the development of next-generation therapeutic agents.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe handling and effective use in synthesis.

Table 1: Physicochemical Data of Key Compounds

| Property | 4-Chloro-2-fluoroaniline | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid |

| Molecular Formula | C₆H₅ClFN[1] | C₇H₅ClFNO₄S[2] |

| Molecular Weight | 145.56 g/mol [1] | 253.64 g/mol [2] |

| Appearance | Clear slightly yellow clear liquid | White to slightly yellow product |

| Boiling Point | 83-85 °C @ 12 mm Hg | Not available |

| Melting Point | Not applicable | Not available |

| CAS Number | 57946-56-2[1] | 4793-22-0[2] |

Safety and Handling:

4-Chloro-2-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] It is crucial to handle this and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3][4] For the sulfamoyl-substituted derivatives, similar or potentially enhanced toxicity should be assumed in the absence of specific data. Always consult the material safety data sheet (MSDS) before handling these compounds.[3][4]

Core Synthetic Application: The Furosemide Pathway

A primary application of this class of intermediates is in the synthesis of Furosemide, a widely used loop diuretic. The use of a fluorinated precursor, specifically 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, offers a significant advantage over traditional routes, leading to nearly quantitative yields in the final condensation step.[5]

Workflow for the Synthesis of Furosemide```dot

graph "Furosemide_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Chloro-2-fluoro-toluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4-Chloro-2-fluoro-benzotrichloride"]; Intermediate2 [label="4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid"]; Intermediate3 [label="4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid"]; Final_Product [label="Furosemide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent1 [label="Photochlorination\n(Cl2, light)", shape=note, fillcolor="#FBBC05"]; Reagent2 [label="Chlorosulfonylation & Hydrolysis\n(HSO3Cl, H2SO4)", shape=note, fillcolor="#FBBC05"]; Reagent3 [label="Ammonolysis\n(NH4OH)", shape=note, fillcolor="#FBBC05"]; Reagent4 [label="Condensation\n(Furfurylamine)", shape=note, fillcolor="#FBBC05"];

Start -> Intermediate1 [label="Step A"]; Intermediate1 -> Intermediate2 [label="Step B1"]; Intermediate2 -> Intermediate3 [label="Step B2"]; Intermediate3 -> Final_Product [label="Step C"];

Reagent1 -> Intermediate1 [style=dotted, arrowhead=none]; Reagent2 -> Intermediate2 [style=dotted, arrowhead=none]; Reagent3 -> Intermediate3 [style=dotted, arrowhead=none]; Reagent4 -> Final_Product [style=dotted, arrowhead=none]; }

Caption: Proposed Hofmann rearrangement pathway.

Method B: Via Curtius Rearrangement

-

Principle: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine. [6][7]This method is known for its tolerance of a wide range of functional groups and retention of stereochemistry. [8]* Proposed Protocol:

-

Acyl Azide Formation: Convert 4-chloro-2-fluoro-5-sulfamoylbenzoic acid to the corresponding acyl azide. This is typically done by reacting the acid chloride with sodium azide.

-

Curtius Rearrangement:

-

Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

-

Caution: Acyl azides can be explosive and should be handled with extreme care.

-

-

Hydrolysis: Add water or dilute acid to the isocyanate intermediate to facilitate hydrolysis and decarboxylation to the desired aniline.

-

Isolate and purify the product as described for the Hofmann rearrangement.

-

Part 3: Condensation with Furfurylamine to Synthesize Furosemide

-

Principle: This is a nucleophilic aromatic substitution reaction where the amino group of furfurylamine displaces the fluorine atom of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. The fluorine atom is activated towards displacement by the electron-withdrawing carboxylic acid and sulfamoyl groups.

-

Protocol:

-

In a reaction vessel, create a mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and furfurylamine. A molar excess of furfurylamine is typically used. [9] 2. Heat the mixture to approximately 95 °C for about 2 hours. [9] 3. Monitor the reaction by HPLC until completion.

-

Upon completion, cool the reaction mixture and dissolve it in a suitable basic aqueous solution (e.g., sodium hydroxide).

-

Treat with activated carbon to decolorize the solution, if necessary, and filter.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the crude Furosemide.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Furosemide.

-

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Typical Conditions |

| HPLC | Purity determination and reaction monitoring | Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate). Detection: UV at a suitable wavelength (e.g., 254 nm). |

| GC-MS | Identification of volatile impurities and starting materials | Column: Capillary column suitable for aromatic amines. Ionization: Electron Impact (EI). Detector: Mass Spectrometer. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃. Provides characteristic chemical shifts and coupling constants for the aromatic protons and carbons. |

| FTIR | Identification of functional groups | Characteristic absorptions for N-H, S=O, C=O, and C-F bonds would be expected. |

For quantitative analysis, a validated HPLC method with a reference standard is the industry standard. For compounds like 4-chloro-2-fluoroaniline, LC-MS methods have been developed for sensitive determination. [10][11]

Conclusion

4-Chloro-2-fluoro-5-sulfamoylaniline and its benzoic acid precursor are highly valuable intermediates in the pharmaceutical industry, particularly for the synthesis of loop diuretics. The synthetic routes, especially the one starting from 4-chloro-2-fluoro-toluene, offer significant advantages in terms of yield and purity of the final product. While the direct synthesis of the aniline may require further process development, established rearrangement reactions provide a solid theoretical foundation for its preparation. The protocols and analytical guidance provided herein offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Adherence to strict safety protocols is essential when handling these reactive and potentially hazardous materials.

References

- Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). US5739361A - Process for the preparation of furosemide.

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Cole-Parmer. (2005, November 3). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

- Al-Tel, T. H. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(14), 1148–1167.

- Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.

-

Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 17). The Curtius Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]

-

Professor Dave Explains. (2021, October 4). Schmidt Reaction [Video]. YouTube. Retrieved from [Link]

- Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 276-284.

- Chen, K., & Baran, P. S. (2022).

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

-

Denmark, S. E. (n.d.). Highlights of Schmidt Reaction in the Last Ten Years. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102827148A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.

- Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

- Al-Masoudi, W. A., & Al-Amery, M. H. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 2.

- Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

Sources

- 1. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum [chemicalbook.com]